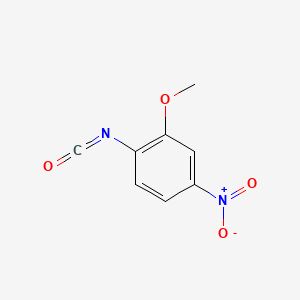

1-Isocyanato-2-methoxy-4-nitrobenzene

説明

Contextual Significance of Aryl Isocyanates in Organic Synthesis and Materials Science

Aryl isocyanates, organic compounds featuring the R−N=C=O functional group where R is an aryl group, are pivotal intermediates in both industrial and laboratory-scale organic synthesis. Their primary industrial application lies in the production of polyurethane polymers. nih.gov Diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), react with polyols to form the urethane (B1682113) linkages that constitute the backbone of these versatile materials, which see use in foams, coatings, and adhesives. nih.govnih.gov

Beyond polymer science, the isocyanate group is a highly reactive electrophile that readily engages with a wide array of nucleophiles. This reactivity makes aryl isocyanates valuable building blocks for synthesizing a diverse range of organic molecules. nih.gov Reactions with water yield amines (via an unstable carbamic acid intermediate), alcohols produce carbamates, and amines form urea (B33335) derivatives. wikipedia.org This synthetic flexibility allows for their use in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. nih.govorgoreview.com They are also employed in surface functionalization, where the reactive NCO group can form covalent bonds to modify the properties of materials like nanoparticles and graphene. nih.gov

Historical Development of Synthetic Approaches to Isocyanates

The synthesis of isocyanates has evolved significantly since their discovery. The historically dominant industrial method is phosgenation, which involves reacting a primary amine with the highly toxic gas phosgene (B1210022) (COCl₂). While effective, the hazardous nature of phosgene has driven extensive research into safer, "non-phosgene" routes. researchgate.net

Classic laboratory-scale syntheses that avoid phosgene are primarily rearrangement reactions involving nitrene intermediates. These include:

The Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), derived from a carboxylic acid, to yield an isocyanate and nitrogen gas. wikipedia.orgnih.govchem-station.comorganic-chemistry.org It is known for proceeding under mild conditions and with retention of stereochemistry. nih.govchem-station.com

The Hofmann Rearrangement: This involves the treatment of a primary amide with a strong oxidizing agent, like sodium hypobromite, to form an isocyanate intermediate.

The Lossen Rearrangement: This process converts a hydroxamic acid (or its derivative) into an isocyanate.

More modern non-phosgene approaches include the catalytic carbonylation of nitroaromatic compounds, which offers a more environmentally benign pathway directly from readily available starting materials. researchgate.netgoogle.com

Niche Position of Nitro- and Methoxy-Substituted Aryl Isocyanates within Chemical Research

Aryl isocyanates bearing both nitro (–NO₂) and methoxy (B1213986) (–OCH₃) substituents, such as 1-isocyanato-2-methoxy-4-nitrobenzene, occupy a specific niche in chemical research. This is largely due to the powerful and opposing electronic effects of these functional groups. The nitro group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group. Their presence on the aromatic ring significantly modulates the reactivity of both the ring itself and the isocyanate functionality.

The precursor to the title compound, 2-methoxy-4-nitroaniline (B147289) (also known as 4-nitro-o-anisidine), is a commercially relevant intermediate used in the synthesis of azo dyes and pigments, most notably Pigment Yellow 74. wikipedia.orgchemicalbook.comnih.gov This establishes a practical basis for research into its derivatives. The study of such polysubstituted aromatic systems is fundamental to understanding structure-reactivity relationships, particularly how substituent patterns influence the electrophilicity of the isocyanate carbon and the potential for nucleophilic aromatic substitution on the ring. organic-chemistry.orgstackexchange.com

Overview of Current Research Trends Relevant to this compound

Current research in isocyanate chemistry that is relevant to a specialized molecule like this compound focuses on several key areas. A major trend is the development of green and sustainable synthetic methods, particularly catalytic, non-phosgene routes from nitroaromatics, to improve safety and reduce waste. researchgate.netgoogle.com

Another significant area is the use of functionalized isocyanates as synthons for creating complex molecules and advanced materials. nih.gov The presence of the nitro and methoxy groups on this compound provides handles for further chemical modification. For instance, the nitro group can be reduced to an amine, allowing for the creation of new diamine monomers or for subsequent derivatization. This makes such compounds potential precursors for novel polymers or pharmacologically active agents where specific substitution patterns are required. Research also continues into the precise control of reactions involving isocyanates, including their use in multicomponent reactions to build molecular complexity in a single step. acs.org

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, based on computational predictions. uni.lu

| Property | Value |

| Molecular Formula | C₈H₆N₂O₄ |

| Monoisotopic Mass | 194.03276 Da |

| SMILES | COC1=C(C=CC(=C1)N+[O-])N=C=O |

| InChI | InChI=1S/C8H6N2O4/c1-14-8-4-6(10(12)13)2-3-7(8)9-5-11/h2-4H,1H3 |

| InChIKey | VOTZJLLPYYCZRY-UHFFFAOYSA-N |

| Predicted XlogP | 2.5 |

Synthetic Approaches

While specific, peer-reviewed syntheses for this compound are not extensively documented, its preparation can be reliably inferred from well-established transformations in organic chemistry, primarily starting from 2-methoxy-4-nitroaniline.

Phosgenation of 2-methoxy-4-nitroaniline

The traditional industrial route to an aryl isocyanate involves the reaction of the corresponding primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene (B27547). The reaction would proceed by treating 2-methoxy-4-nitroaniline with phosgene in an inert solvent. This method, while efficient, requires specialized handling due to the extreme toxicity of phosgene.

Curtius Rearrangement of 2-methoxy-4-nitrobenzoyl azide

A common and safer laboratory-scale synthesis is the Curtius rearrangement. organic-chemistry.org This route would begin with 2-methoxy-4-nitrobenzoic acid. The carboxylic acid is first converted to an acyl halide or activated ester, which is then reacted with an azide salt (e.g., sodium azide) to form the intermediate 2-methoxy-4-nitrobenzoyl azide. Upon gentle heating, this acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form this compound. wikipedia.orgnih.gov This method is valued for its mild conditions and functional group tolerance. chem-station.com

Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group (–N=C=O). This carbon is susceptible to attack by a wide range of nucleophiles. The substituents on the aromatic ring play a critical role in modulating this reactivity.

Influence of the Nitro Group: The para-nitro group is a powerful electron-withdrawing group via resonance and inductive effects. This effect withdraws electron density from the aromatic ring and, by extension, from the isocyanate nitrogen, making the isocyanate carbon even more electrophilic and thus more reactive toward nucleophiles compared to an unsubstituted phenyl isocyanate.

Influence of the Methoxy Group: The ortho-methoxy group is an electron-donating group through resonance but is weakly electron-withdrawing inductively. Its net effect is electron-donating, which would slightly counteract the effect of the nitro group. It may also exert a steric influence on reactions involving the adjacent isocyanate group.

Reactions at the Nitro Group: The nitro group itself can serve as a reactive site. It can be reduced under various conditions (e.g., catalytic hydrogenation) to an amino group (–NH₂). This would transform the molecule into 2-amino-4-methoxy-phenyl isocyanate, a bifunctional monomer suitable for polymerization or further orthogonal functionalization.

Potential Research Applications

Given its structure, this compound is a compound with potential utility in several areas of chemical research and development.

Intermediate for Fine Chemicals: As a functionalized aryl isocyanate, it is a valuable intermediate for synthesizing more complex molecules. Its reaction with various nucleophiles can introduce the 2-methoxy-4-nitrophenylcarbamoyl moiety into a target structure, which could be relevant in the development of new pharmaceutical or agrochemical candidates.

Monomer for Specialty Polymers: The isocyanate group allows this molecule to act as a monomer. It could be used to prepare novel polyurethanes or polyureas. The pendant methoxy and nitro groups would impart specific properties to the resulting polymer, such as altered solubility, thermal stability, or optical characteristics. Furthermore, the nitro group could be chemically modified post-polymerization to tune the polymer's properties.

Probe for Reactivity Studies: The compound serves as an interesting substrate for mechanistic studies in physical organic chemistry, particularly for quantifying the combined electronic and steric effects of the ortho-methoxy and para-nitro substituents on the kinetics of isocyanate reactions.

Structure

3D Structure

特性

IUPAC Name |

1-isocyanato-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-14-8-4-6(10(12)13)2-3-7(8)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTZJLLPYYCZRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392989 | |

| Record name | 1-isocyanato-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33484-67-2 | |

| Record name | 1-isocyanato-2-methoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isocyanato 2 Methoxy 4 Nitrobenzene

Phosgenation-Based Synthetic Routes

The traditional and most direct industrial approach to synthesizing aromatic isocyanates involves the use of phosgene (B1210022) (COCl₂), a highly reactive and toxic gas. acs.orgnih.gov This method is valued for its efficiency and high yields but requires stringent safety measures. acs.org The synthesis of 1-Isocyanato-2-methoxy-4-nitrobenzene via phosgenation can proceed through either a direct or an indirect pathway.

Direct Phosgenation of 2-Methoxy-4-nitroaniline (B147289)

The most straightforward phosgenation route involves the direct reaction of 2-Methoxy-4-nitroaniline with phosgene. orgoreview.com In a typical procedure, analogous to the synthesis of similar nitroaromatic isocyanates, the amine is dissolved in an inert solvent such as dry ethyl acetate. orgsyn.org An excess of phosgene gas is then introduced into the solution.

Indirect Phosgenation via Carbamoyl (B1232498) Chlorides

An alternative phosgenation method proceeds through the formation and subsequent decomposition of a carbamoyl chloride intermediate. This two-step process begins with the reaction of 2-Methoxy-4-nitroaniline and phosgene under controlled conditions to form 2-methoxy-4-nitrophenyl carbamoyl chloride. orgsyn.orggoogle.com

This intermediate is generally more stable than the free amine in the reaction mixture but can be isolated before the final conversion. The second step involves the thermal decomposition (thermolysis) of the carbamoyl chloride. orgsyn.org Heating the intermediate drives off a molecule of HCl, resulting in the formation of the desired this compound. This indirect route allows for a more controlled reaction, potentially minimizing the formation of urea (B33335) byproducts that can occur in direct phosgenation. universiteitleiden.nl

Non-Phosgenation Synthetic Pathways

Growing concerns over the toxicity of phosgene have driven the development of alternative, "phosgene-free" synthetic routes for isocyanates. nih.govgoogle.com These methods often involve molecular rearrangements where an isocyanate is formed as a key intermediate.

Curtius Rearrangement from Acyl Azides

The Curtius rearrangement provides a versatile and widely used non-phosgenation pathway to isocyanates. nih.govwikipedia.orgnih.gov This reaction is tolerant of a wide variety of functional groups, making it well-suited for the synthesis of a substituted aromatic isocyanate like this compound. nih.gov

The process starts with 2-Methoxy-4-nitrobenzoic acid, a commercially available compound. sigmaaldrich.com The carboxylic acid is first converted into an acyl azide (B81097). This can be achieved by first converting the acid to its acyl chloride and then reacting it with an azide salt like sodium azide, or through a one-pot procedure using reagents like diphenylphosphoryl azide (DPPA). orgoreview.comnih.gov The resulting 2-methoxy-4-nitrobenzoyl azide is then heated. The thermal decomposition of the acyl azide causes it to lose a molecule of nitrogen gas (N₂) and rearrange to form the stable this compound intermediate. wikipedia.orgnih.gov A key advantage of this method is that the rearrangement occurs with complete retention of the migrating group's configuration. nih.gov

Hofmann Rearrangement from Amides

The Hofmann rearrangement is another classical organic reaction that can be employed to synthesize isocyanates from primary amides. wikipedia.org In this pathway, the starting material would be 2-methoxy-4-nitrobenzamide. This amide can be readily prepared from the corresponding 2-methoxy-4-nitrobenzoic acid by converting it to the acyl chloride (e.g., with oxalyl chloride) and subsequently reacting it with ammonia. chemicalbook.com

The Hofmann rearrangement itself involves treating the primary amide with bromine (Br₂) or a similar reagent like N-bromosuccinimide (NBS) in the presence of a strong base, such as sodium hydroxide. wikipedia.orgmasterorganicchemistry.com This treatment converts the amide into an N-bromoamide intermediate. The subsequent rearrangement, prompted by the base, leads to the formation of the isocyanate with the loss of the carbonyl carbon. wikipedia.org For the synthesis of this compound, the reaction must be performed under conditions that allow for the isolation of the isocyanate intermediate, as it can be hydrolyzed to a primary amine in the presence of water. wikipedia.org Conducting the reaction under anhydrous conditions is one strategy to favor the formation and isolation of the target isocyanate. google.com

Data Tables

Synthetic Route Comparison

| Synthetic Method | Starting Material | Key Reagents | Intermediate(s) |

| Direct Phosgenation | 2-Methoxy-4-nitroaniline | Phosgene (COCl₂) | Amine Hydrochloride |

| Indirect Phosgenation | 2-Methoxy-4-nitroaniline | Phosgene (COCl₂) | 2-methoxy-4-nitrophenyl carbamoyl chloride |

| Curtius Rearrangement | 2-Methoxy-4-nitrobenzoic acid | Sodium Azide (NaN₃) or DPPA | 2-methoxy-4-nitrobenzoyl azide |

| Hofmann Rearrangement | 2-methoxy-4-nitrobenzamide | Bromine (Br₂), Sodium Hydroxide (NaOH) | N-bromoamide |

Lossen Rearrangement from Hydroxamic Acids

The Lossen rearrangement is a classic organic reaction that converts hydroxamic acids (or their derivatives) into isocyanates. nih.gov The reaction proceeds through the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon treatment with a base or heat to yield the isocyanate and a carboxylate leaving group. nih.gov

The initial step involves the formation of a hydroxamic acid, in this case, 2-methoxy-4-nitrobenzohydroxamic acid, from the corresponding carboxylic acid or its derivative. This hydroxamic acid is then activated, typically by acylation or sulfonylation of the hydroxyl group. Subsequent deprotonation of the N-H bond by a base initiates a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom, with the concurrent expulsion of a leaving group (e.g., a carboxylate). This process yields the desired isocyanate. nih.gov

A key advantage of the Lossen rearrangement is that it can be performed under relatively mild conditions. nih.gov Recent advancements have even demonstrated that the reaction can proceed directly from free hydroxamic acids under certain conditions, offering a more streamlined approach. organic-chemistry.org

Illustrative Reaction Scheme for a Generic Aromatic Hydroxamic Acid:

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | Ar-COOH | SOCl₂, NH₂OH·HCl | Ar-CONHOH |

| 2 | Ar-CONHOH | Ac₂O or ArSO₂Cl | Ar-CONHOAc or Ar-CONHOSO₂Ar |

| 3 | Activated Hydroxamic Acid | Base (e.g., Na₂CO₃) or Heat | Ar-N=C=O + Leaving Group |

Note: This table is illustrative for a generic aromatic carboxylic acid (Ar-COOH) as specific data for 2-methoxy-4-nitrobenzoic acid was not available.

Schmidt Reaction from Carboxylic Acids

The Schmidt reaction provides another pathway to isocyanates from carboxylic acids through the use of hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. chemeurope.comwikipedia.org The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the azide ion to form an acyl azide intermediate. wikipedia.orglibretexts.org This intermediate then undergoes a rearrangement, losing nitrogen gas (N₂) to form a protonated isocyanate, which is subsequently deprotonated to give the final isocyanate product. wikipedia.orglibretexts.org

For the synthesis of this compound, the starting material would be 2-methoxy-4-nitrobenzoic acid. sigmaaldrich.com The reaction is typically carried out in an inert solvent. A significant advantage of the Schmidt reaction is its ability to directly convert a carboxylic acid to an isocyanate in a single step. organic-chemistry.org

General Mechanism of the Schmidt Reaction with a Carboxylic Acid:

| Step | Description |

| 1 | Protonation of the carboxylic acid by a strong acid. |

| 2 | Nucleophilic attack of hydrazoic acid on the protonated carbonyl group. |

| 3 | Dehydration to form an acyl azide intermediate. |

| 4 | Rearrangement of the acyl azide with loss of dinitrogen to form a protonated isocyanate. |

| 5 | Deprotonation to yield the isocyanate. |

This table describes the general mechanism of the Schmidt reaction.

Carbonylation Reactions of Nitro Compounds

The direct carbonylation of nitro compounds presents a highly attractive, phosgene-free route to isocyanates. lookchem.com This reaction involves the treatment of an aromatic nitro compound, such as 1-methoxy-2-nitro-4-aminobenzene, with carbon monoxide (CO) at elevated temperatures and pressures in the presence of a suitable catalyst. lookchem.com

A variety of catalytic systems have been explored for this transformation, with a significant focus on transition metal complexes. lookchem.com The reaction mechanism is complex and is believed to involve the reduction of the nitro group and subsequent carbonylation. The choice of catalyst and reaction conditions is crucial to achieve high selectivity and yield of the isocyanate, as side reactions can lead to the formation of other products such as carbamates or ureas.

Examples of Catalytic Systems for Carbonylation of Nitroaromatics:

| Catalyst System | Substrate Example | Product | Reference |

| [Rh(CO)₂Cl]₂-Pyridine-Pyridine HCl | Nitrobenzene | Phenyl isocyanate | lookchem.com |

| PdCl₂-Pyridine-MoO₃ | Nitrobenzene | Phenyl isocyanate | lookchem.com |

This table provides examples of catalyst systems used for the carbonylation of nitrobenzene, as specific data for this compound was not available.

Oxidative Carbonylation of Amines

The oxidative carbonylation of amines is another important non-phosgene method for isocyanate synthesis. wikipedia.org This reaction involves the reaction of a primary amine with carbon monoxide and an oxidant, typically in the presence of a transition metal catalyst. For the synthesis of this compound, the starting material would be 2-methoxy-4-nitroaniline. nih.govsigmaaldrich.com

The reaction is generally carried out in the presence of a palladium catalyst, often in combination with a co-catalyst and a base. wikipedia.org The oxidant plays a crucial role in regenerating the active catalytic species. The mechanism is thought to involve the formation of a carbamoyl-metal complex, which then undergoes reductive elimination to form the isocyanate.

Catalytic Approaches in Non-Phosgenation Synthesis

Homogeneous Transition Metal Catalysis (e.g., Group VIII Metals)

Homogeneous catalysis plays a pivotal role in the non-phosgene synthesis of isocyanates, particularly in carbonylation reactions. lookchem.com Transition metals from Group VIII, such as palladium and rhodium, are among the most effective catalysts for these transformations. lookchem.com These catalysts are typically used as soluble complexes with various ligands, which allows for fine-tuning of their activity and selectivity.

In the carbonylation of nitro compounds, for instance, rhodium carbonyl complexes activated by pyridine (B92270) have been shown to be effective. lookchem.com The ligands not only stabilize the metal center but also influence the electronic and steric environment, thereby affecting the reaction outcome. A key advantage of homogeneous catalysis is the high level of control it offers over the reaction, often leading to high yields and selectivities under milder conditions compared to heterogeneous systems.

Heterogeneous Catalysis

Heterogeneous catalysts offer several practical advantages over their homogeneous counterparts, most notably the ease of separation from the reaction mixture and the potential for recycling and reuse. In the context of isocyanate synthesis, various solid-supported metal catalysts have been investigated.

For the carbonylation of nitroaromatic compounds, supported palladium or rhodium catalysts have been explored. lookchem.com The support material, such as activated carbon or metal oxides, can significantly influence the catalytic performance. While heterogeneous catalysts can sometimes require more forcing reaction conditions, ongoing research is focused on developing highly active and selective solid catalysts that can operate under milder conditions, making them more attractive for industrial applications.

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com In the context of this compound synthesis, these principles are being applied to address the environmental and safety concerns associated with traditional isocyanate production methods, which often involve toxic reagents like phosgene. universiteitleiden.nl

Solvent-Free Synthetic Protocols

One of the key tenets of green chemistry is the reduction or elimination of solvents, which are often a major contributor to the environmental impact of a chemical process. Research into solvent-free synthesis of isocyanates is gaining traction, aiming to improve reaction efficiency and reduce waste.

While specific solvent-free protocols for the direct synthesis of this compound are not yet widely documented in publicly available literature, related research on other aromatic isocyanates provides a strong foundation. For instance, catalyst-free hydrophosphinylation of isocyanates has been successfully demonstrated under low-added-solvent or even neat conditions, suggesting the potential for similar solventless approaches in isocyanate synthesis.

The reductive carbonylation of nitroaromatic compounds, a promising phosgene-free route to isocyanates, can in some cases be carried out in the absence of a solvent. However, the use of a chemically inert solvent is often preferred to enhance selectivity towards the desired isocyanate product. Future research may focus on developing highly selective catalysts that enable efficient solvent-free reductive carbonylation of 2-methoxy-4-nitroaniline to yield this compound.

Table 1: Comparison of Solvent Use in Isocyanate Synthesis

| Synthetic Route | Solvent Use | Potential for Solvent-Free Conditions |

| Traditional Phosgenation | Typically requires inert solvents like chlorinated hydrocarbons. | Low, due to the nature of the reagents and reaction conditions. |

| Reductive Carbonylation | Often uses solvents like dichlorobenzene, but solvent-free conditions are being explored. | Moderate to high, with the development of more efficient catalysts. |

| Dimethyl Carbonate Method | Can be performed with excess dimethyl carbonate acting as both reagent and solvent. | High, as the process can be designed to be inherently solvent-free. |

Utilization of Renewable Feedstocks and Reagents

The shift from petrochemical-based feedstocks to renewable resources is a cornerstone of a sustainable chemical industry. For the synthesis of this compound, this involves exploring bio-based routes to its precursors, primarily 2-methoxy-4-nitroaniline.

The precursor, 2-methoxy-4-nitroaniline, is traditionally synthesized from petroleum-derived starting materials. wikipedia.orgchemicalbook.com However, there is growing interest in producing aromatic compounds from biomass-derived furans, which could potentially offer a renewable pathway to the aniline (B41778) derivative. mdpi.commdpi.com For example, catalytic conversion of biomass-derived furfurals can yield various furanic compounds that may serve as building blocks for aromatic structures. mdpi.com While a direct and economically viable route from biomass to 2-methoxy-4-nitroaniline has yet to be fully established, this remains an active area of research.

Furthermore, reagents used in the synthesis can also be sourced from renewable materials. For instance, in phosgene-free routes, carbon monoxide for reductive carbonylation can potentially be derived from biomass gasification. Similarly, dimethyl carbonate, another green reagent for isocyanate synthesis, can be produced from methanol, which can be obtained from biogas or other renewable sources.

Table 2: Potential Renewable Feedstocks for Precursors of this compound

| Precursor/Reagent | Traditional Source | Potential Renewable Source |

| 2-Methoxy-4-nitroaniline | Petrochemicals | Biomass-derived furans, lignin |

| Carbon Monoxide | Natural gas, coal | Biomass gasification |

| Dimethyl Carbonate | Methanol from fossil fuels | Methanol from biogas, biomass |

Waste Reduction and By-product Management Strategies

Minimizing waste and effectively managing by-products are critical for the economic and environmental viability of any chemical process. Traditional isocyanate production generates significant waste streams, including hazardous by-products. Green chemistry approaches aim to mitigate this through atom-efficient reactions and the valorization of by-products.

In phosgene-free isocyanate synthesis, the nature of by-products is significantly different. For example, in the reductive carbonylation of nitroaromatics, the main by-product is often carbon dioxide, which is less hazardous than the hydrogen chloride generated in the phosgene route. universiteitleiden.nl In the dimethyl carbonate method, the by-product is methanol, which can be recycled back into the process.

Furthermore, strategies for the valorization of by-products from related industrial processes are being developed. For example, in the recycling of polyurethane, the isocyanate-derived fraction can be hydrolyzed to produce valuable amines, which can then be used as raw materials for other chemical syntheses. This circular economy approach can be applied to by-product streams from the production of this compound, turning waste into a resource.

Table 3: By-product Comparison of Isocyanate Synthesis Routes

| Synthetic Route | Primary By-product(s) | Management/Valorization Potential |

| Traditional Phosgenation | Hydrogen Chloride (HCl) | Neutralization, limited commercial value. |

| Reductive Carbonylation | Carbon Dioxide (CO2) | Can be captured and utilized in other processes. |

| Dimethyl Carbonate Method | Methanol | Can be recycled back into the synthesis of dimethyl carbonate. |

Derivatization Strategies and Novel Compound Generation from 1 Isocyanato 2 Methoxy 4 Nitrobenzene

Synthesis of Functionalized Ureas and Biurets

The reaction of isocyanates with primary or secondary amines is a fundamental and highly efficient method for the synthesis of substituted ureas. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group to form a stable urea (B33335) linkage.

1-Isocyanato-2-methoxy-4-nitrobenzene, also known as 2-methoxy-4-nitrophenyl isocyanate, is employed as a reactant in the creation of complex urea derivatives. Research has demonstrated its utility in synthesizing potential therapeutic agents. For instance, it has been successfully reacted with quinoline-based diamines to produce novel ureas with potential antimalarial activity. habitablefuture.org In a specific application, 2-methoxy-4-nitrophenyl isocyanate was reacted with N-(7-chloro-4-quinolyl)-1,3-diaminopropane to yield the corresponding N,N'-disubstituted urea in high yield. habitablefuture.org This reaction highlights the isocyanate's role as a key building block for introducing the 2-methoxy-4-nitrophenylurea moiety into a larger, functional molecule. habitablefuture.org

The general procedure for such syntheses involves combining the isocyanate with the desired amine in a suitable solvent, often at room temperature. habitablefuture.org The reaction typically proceeds to completion with high efficiency. habitablefuture.org Furthermore, this isocyanate is listed as a potential reagent for the combinatorial synthesis of urea libraries, where a diverse range of amines are reacted with the isocyanate to rapidly generate a multitude of distinct urea compounds for screening purposes. google.comgoogle.com

Table 1: Example of Urea Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

While the formation of ureas is well-documented, the subsequent reaction with another molecule of isocyanate to form biurets is also chemically plausible, though less commonly reported for this specific compound.

Formation of Carbamates with Diverse Alcohols and Phenols

The reaction between an isocyanate and an alcohol or a phenol (B47542) results in the formation of a carbamate (B1207046) (or urethane) linkage. This reaction is catalyzed by bases or certain organometallic compounds, such as those containing tin. googleapis.com this compound serves as a precursor for carbamates by reacting with various hydroxyl-containing compounds. googleapis.com

Patented research illustrates the reaction of 2-methoxy-4-nitrophenyl isocyanate with hydroxylated cyclic ketals, such as 2,2-dimethyl-1,3-dioxolane-4-methanol. googleapis.com This process is typically performed with equivalent amounts of the reactants and may be conducted without a solvent or in the presence of a non-interfering solvent. googleapis.com The completion of the reaction can be monitored by the disappearance of the characteristic isocyanate peak in the infrared spectrum (2200–2300 cm⁻¹). googleapis.com

In another documented application, this compound was used in the synthesis of maytansinoid derivatives. Maytansinol, a complex macrocyclic alcohol, was reacted with the isocyanate to form a carbamate conjugate, demonstrating the utility of this reagent in modifying intricate natural products.

Table 2: Example of Carbamate Synthesis using this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

|---|

Development of Thiocarbamate Derivatives

Thiocarbamates are structural analogs of carbamates where the oxygen atom of the carbonyl group or the alkoxy oxygen is replaced by sulfur. The most common route to O-alkyl thiocarbamates involves the addition of a thiol (mercaptan) to an isocyanate. The sulfur atom of the thiol attacks the isocyanate carbon, leading to the formation of the thiocarbamate linkage.

Generation of Heterocyclic Compounds Utilizing the Isocyanate Functionality

The isocyanate group can participate in cyclization reactions to form various heterocyclic systems. However, its role is often as a reagent that incorporates a side chain or facilitates the closure of a ring system initiated by other functional groups on the molecule.

The synthesis of quinazoline (B50416) derivatives, specifically quinazoline-diones, has been described in processes utilizing this compound as a reagent. google.com In these syntheses, the core heterocyclic structure is typically formed from an anthranilic acid derivative, which undergoes cyclization. google.com this compound is introduced to react with the amino group of the anthranilic acid precursor to form a urea, which is then part of the subsequent ring-closure to form the final quinazoline-dione. google.com In this capacity, the isocyanate does not form the heterocyclic ring itself but acts as a key reactant to build the necessary molecular framework for cyclization. google.com No specific examples of this isocyanate being used to generate the quinolone scaffold were identified in the reviewed literature.

A review of the scientific and patent literature did not yield specific examples of this compound being used as a primary building block for the synthesis of benzoxazinone (B8607429) or benzodiazepinone scaffolds. The synthesis of these heterocyclic systems typically proceeds via different precursors, such as 2-aminobenzoic acids (for benzoxazinones) or 2-aminobenzophenones (for benzodiazepinones), and does not commonly involve the direct cyclization of an isocyanate like this compound.

Incorporation into Macrocyclic and Supramolecular Architectures

The reactivity of this compound makes it a suitable candidate for incorporation into larger, complex molecular systems, including macrocycles. Patent literature describes the use of 2-methoxy-4-nitrophenyl isocyanate as one of several possible isocyanates for the derivatization of precursor molecules intended for the synthesis of peptidomimetic macrocycle libraries. In this context, the isocyanate is used to cap an amino group on a linear precursor molecule. This functionalized precursor can then undergo an intramolecular cyclization reaction to form the final macrocyclic compound. The introduction of the 2-methoxy-4-nitrophenylurea moiety can influence the conformational properties and biological activity of the resulting macrocycle.

Multi-Step Synthesis of Complex Molecules Incorporating the this compound Moiety

The strategic incorporation of the this compound moiety into complex molecular architectures is a subject of significant interest in synthetic organic chemistry, particularly in the field of medicinal chemistry. The inherent reactivity of the isocyanate group, coupled with the electronic properties of the substituted benzene (B151609) ring, makes this compound a valuable building block for the assembly of intricate, high-value molecules. A notable application of this is in the multi-step synthesis of key intermediates for active pharmaceutical ingredients (APIs).

One of the most powerful methods for generating molecular complexity in a single step is through multicomponent reactions (MCRs). nih.gov The Ugi four-component reaction (U-4CR) is a prime example of such a process, allowing for the rapid assembly of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov This reaction is highly valued for its efficiency and atom economy in creating diverse compound libraries for drug discovery. nih.gov

A significant illustration of the utility of this compound is its role in a multi-step synthesis of a key intermediate for Atorvastatin, a well-known cholesterol-lowering medication. google.com This synthetic route leverages an Ugi four-component reaction to efficiently construct a complex bis-amide precursor. google.com

The initial step involves the reaction of four distinct components in a single pot:

Aldehyde: 4-fluorobenzaldehyde (B137897)

Amine: tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Carboxylic Acid: Isobutyric acid

Isocyanide: this compound

This reaction, typically carried out in a solvent such as 2,2,2-trifluoroethanol (B45653) (TFE) at room temperature, yields a highly functionalized bis-amide product. google.com The reaction proceeds for approximately 72 hours, after which the solvent is removed, and the product is purified. google.com

The subsequent step in this synthetic sequence is the selective hydrolysis of the amide derived from the this compound moiety. google.com This hydrolysis is a critical transformation that sets the stage for further cyclization reactions to form the core structure of the target molecule. google.com This multi-step approach, beginning with the Ugi reaction, represents a streamlined and convergent pathway to valuable pharmaceutical intermediates. google.com

An alternative approach to this process involves the in situ formation of this compound from its corresponding formamide (B127407) precursor, 4-methoxy-2-nitrophenyl formamide. google.com This method avoids the isolation of the potentially noxious isocyanide component. The formamide is treated with a dehydrating agent like triphosgene (B27547) in the presence of a base such as triethylamine. Following the formation of the isocyanide in the reaction vessel, the other three components of the Ugi reaction are added to proceed with the synthesis of the bis-amide. google.com

The research findings related to this multi-step synthesis are summarized in the tables below.

Table 1: Reactants for the Ugi Four-Component Reaction

| Component | Chemical Name | Role in Reaction |

|---|---|---|

| Aldehyde | 4-fluorobenzaldehyde | Provides the aldehydic carbon for imine formation |

| Amine | tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Forms an imine with the aldehyde |

| Carboxylic Acid | Isobutyric acid | Acts as the nucleophilic component |

Table 2: Key Steps and Intermediates in the Synthesis

| Step | Reaction Type | Key Reactants | Key Product | Purpose |

|---|---|---|---|---|

| 1 | Ugi Four-Component Reaction | 4-fluorobenzaldehyde, specific amine, isobutyric acid, this compound | Bis-amide intermediate | Rapid construction of a complex acyclic precursor |

This synthetic strategy highlights the power of using carefully designed building blocks like this compound in MCRs to access complex molecular frameworks efficiently.

Theoretical and Computational Studies of 1 Isocyanato 2 Methoxy 4 Nitrobenzene and Its Reactions

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, electronic distribution, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Ground State Geometry

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. A typical study would involve optimizing the geometry of 1-isocyanato-2-methoxy-4-nitrobenzene using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The results would provide precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Value |

|---|---|

| C-N (isocyanate) Bond Length | Data not available |

| N=C (isocyanate) Bond Length | Data not available |

| C=O (isocyanate) Bond Length | Data not available |

| C-O (methoxy) Bond Length | Data not available |

| C-N (nitro) Bond Length | Data not available |

| N-O (nitro) Bond Length | Data not available |

| Key Bond Angles | Data not available |

| Key Dihedral Angles | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual research findings.

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical FMO Analysis Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. The values are not based on actual research findings.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. An EPS map of this compound would be invaluable for visualizing its reactive sites.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can elucidate the step-by-step pathways of chemical reactions, including the identification of high-energy transition states that control the reaction rate.

Energy Profiles for Nucleophilic Addition Reactions

The isocyanate group in this compound is a prime target for nucleophilic addition reactions. Computational studies would involve modeling the reaction with various nucleophiles to generate an energy profile. This profile would map the energy changes as the reactants approach each other, pass through the transition state, and form the product, revealing the thermodynamics and kinetics of the reaction.

Activation Energy Calculations for Rearrangement Reactions

Molecules containing isocyanate groups can sometimes undergo rearrangement reactions. Computational modeling can be used to calculate the activation energy for such rearrangements, which is the minimum energy required for the reaction to occur. This information helps to predict whether a particular rearrangement is likely under specific conditions.

Prediction of Spectroscopic Signatures for Structural Assignment of Derivatives

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in the structural assignment of newly synthesized derivatives of this compound.

Theoretical vibrational frequency analysis, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These calculations provide the frequencies and intensities of the vibrational modes. By comparing the calculated spectra with experimental data, the structure of a compound can be confirmed.

For a derivative of this compound, key vibrational modes to analyze would include:

The asymmetric and symmetric stretching of the isocyanate group (-N=C=O), typically appearing in the 2250-2280 cm⁻¹ region.

The stretching vibrations of the nitro group (-NO₂).

The C-O-C stretching of the methoxy (B1213986) group.

The aromatic C-H and C=C stretching vibrations.

Changes in these vibrational frequencies upon derivatization can provide clear evidence of the chemical transformation that has occurred. For example, if the isocyanate group reacts to form a urethane (B1682113), the strong -N=C=O stretching band will disappear and be replaced by new bands corresponding to the N-H and C=O stretching of the urethane linkage.

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly DFT-based approaches, can accurately predict the ¹H and ¹³C NMR chemical shifts of a molecule. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

For this compound and its derivatives, theoretical NMR predictions can help in assigning the signals in the experimental spectra. This is particularly useful for complex derivatives where the signals may overlap or be difficult to assign unambiguously based on empirical rules alone.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is shown below. These values would be calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS).

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (aromatic) | 7.0 - 8.0 | - |

| H (methoxy) | ~3.9 | - |

| C (isocyanate) | - | ~125 |

| C (aromatic) | - | 110 - 150 |

| C (methoxy) | - | ~56 |

The accuracy of these predictions can be further improved by considering solvent effects, either through implicit or explicit models. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment.

For this compound, MD simulations can be used to:

Analyze Conformational Preferences: Determine the most stable conformations of the molecule by exploring the rotational freedom around the C-O and C-N bonds. This is crucial for understanding its reactivity and intermolecular interactions.

Study Intermolecular Interactions: In a condensed phase simulation (either in a pure liquid or in solution), MD can reveal the nature of intermolecular interactions, such as dipole-dipole interactions and van der Waals forces. This is particularly important for understanding the physical properties of the compound and its derivatives.

Investigate Solvation Structure: When performed in an explicit solvent, MD simulations can provide detailed information about the arrangement of solvent molecules around the solute, known as the solvation shell. youtube.com This can be visualized using radial distribution functions. youtube.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Isocyanate Chemistry

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For isocyanate chemistry, QSRR models can be developed to predict the reaction rates or equilibrium constants for a series of isocyanates, including derivatives of this compound.

The general workflow for a QSRR study involves:

Dataset Selection: A set of isocyanates with known experimental reactivity data is chosen.

Descriptor Calculation: A large number of molecular descriptors are calculated for each isocyanate. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For isocyanate reactivity, relevant descriptors might include:

Electronic Descriptors: Partial charge on the isocyanate carbon, LUMO (Lowest Unoccupied Molecular Orbital) energy, and various electrostatic potential parameters.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters for the substituents.

Quantum Chemical Descriptors: Hardness, softness, and electrophilicity index derived from conceptual DFT.

A successful QSRR model could be used to predict the reactivity of new, un-synthesized derivatives of this compound, thereby guiding synthetic efforts towards compounds with desired reactivity profiles.

Advanced Materials Science Applications Leveraging 1 Isocyanato 2 Methoxy 4 Nitrobenzene

Utilization as a Monomer in Advanced Polymer Synthesis

The presence of the highly reactive isocyanate (-NCO) group makes 1-Isocyanato-2-methoxy-4-nitrobenzene a prime candidate for polymerization reactions. This functional group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethane (B1682113), urea (B33335), and other linkages, respectively. This reactivity is the foundation for its use in creating a variety of advanced polymers.

High-Performance Polyurethanes with Tunable Material Properties

Polyurethanes, formed by the reaction of diisocyanates with polyols, are a class of polymers known for their wide range of properties, from flexible foams to rigid elastomers. The incorporation of this compound as a comonomer in polyurethane synthesis can introduce specific functionalities. The methoxy (B1213986) group can enhance solubility in organic solvents and influence the polymer's flexibility and adhesion. The nitro group, being strongly polar and electron-withdrawing, can increase the polymer's thermal stability, dielectric constant, and resistance to chemical degradation. By varying the proportion of this monomer in the polymer chain, the material properties can be precisely tuned.

Table 1: Potential Influence of this compound on Polyurethane Properties

| Property | Potential Effect of Monomer Incorporation | Rationale |

| Thermal Stability | Increased | The presence of the aromatic nitro group can enhance thermal resistance. |

| Chemical Resistance | Increased | The stable aromatic structure and polar nitro group can improve resistance to certain chemicals. |

| Adhesion | Potentially Enhanced | The methoxy and nitro groups can increase polarity, leading to better adhesion to various substrates. |

| Mechanical Strength | Tunable | The rigid aromatic ring can increase hardness, while the overall monomer content can be adjusted to control flexibility. |

| Solubility | Modified | The methoxy group may improve solubility in specific organic solvents, aiding in processing. |

Design of Polyurea-Based Materials for Specific Functionalities

Similar to polyurethanes, polyureas are synthesized through the reaction of isocyanates with amines. These materials are known for their exceptional strength, tear resistance, and fast curing times. The use of this compound in polyurea synthesis would introduce the same functional groups as in polyurethanes, but the resulting urea linkages generally offer even higher thermal stability and mechanical toughness. The nitro group's presence could be particularly beneficial for applications requiring high-temperature performance or specific electronic properties.

Development of Block Copolymers and Graft Copolymers

Block copolymers and graft copolymers are advanced polymer structures that consist of distinct polymer chains linked together. The unique reactivity of the isocyanate group in this compound allows for its use in synthesizing these complex architectures. For instance, it can be used to create a block that has specific properties, which is then attached to another polymer chain. The nitro group on the monomer can also be chemically modified after polymerization to create graft copolymers, where new polymer chains are grown off the main polymer backbone. This opens up possibilities for creating materials with combined properties, such as self-assembling nanostructures or compatibilizers for polymer blends.

Precursor for Functional Coatings and Adhesives

Isocyanates are a cornerstone in the formulation of high-performance coatings and adhesives due to their excellent adhesion, durability, and chemical resistance. When used as a precursor, this compound can impart specialized functionalities to the final product. The methoxy and nitro groups can enhance the polarity of the coating or adhesive, leading to improved wetting and bonding to a variety of surfaces. Furthermore, the nitroaromatic structure can contribute to enhanced barrier properties against moisture and corrosive agents.

Table 2: Potential Applications of this compound in Coatings and Adhesives

| Application Area | Potential Benefit of Monomer |

| Protective Coatings | Enhanced chemical and corrosion resistance. |

| High-Temperature Adhesives | Improved thermal stability due to the nitroaromatic structure. |

| Electronic Encapsulants | Potential for tailored dielectric properties. |

| Primers | Improved adhesion to metallic and polar substrates. |

Role in the Synthesis of Advanced Organic Electronic Materials

The field of organic electronics relies on carbon-based materials with specific electronic properties. The functional groups present on this compound make it an interesting candidate as a precursor for such materials.

Precursors for Conductive Polymers

While this compound itself is not conductive, it can serve as a building block for polymers that can be made conductive. The nitro group (-NO2) on the aromatic ring can be chemically reduced to an amino group (-NH2). This resulting aniline-type structure is a key component in many conductive polymers, such as polyaniline. By incorporating this monomer into a polymer and then performing the reduction step, it is possible to create materials with tunable conductivity. The methoxy group can also help to improve the processability of these often-intractable conductive polymers. This synthetic versatility allows for the design of materials for applications such as antistatic coatings, sensors, and components for organic light-emitting diodes (OLEDs).

Components in Organic Semiconductors and Dielectrics

The application of this compound derivatives in organic electronics is an area of potential innovation, particularly in tuning the properties of organic semiconductors and dielectric materials. The performance of devices like organic field-effect transistors (OFETs) is highly dependent on the interface between the semiconductor and the dielectric layer. psu.edu

Conversely, for high-frequency applications, such as in 5G technology, materials with a low dielectric constant are required to minimize signal interference and ensure rapid transmission. honyplastic.com Therefore, polymers derived from this compound might be less suitable for high-frequency insulation but could be valuable as dielectric layers in other electronic components where energy storage is a priority. The polarity of the resulting polymer can be judged by its relative permittivity; typically, a value greater than 3.6 indicates a polar substance. honyplastic.com

Application in Surface Functionalization and Modification

The reactivity of the isocyanate group makes this compound an excellent candidate for the chemical modification of material surfaces. Such functionalization can dramatically alter the physicochemical properties of a substrate, including its wettability, adhesion, and biocompatibility.

Grafting to Surfaces for Enhanced Material Interfacial Properties

The isocyanate (-N=C=O) functional group readily reacts with nucleophilic groups such as hydroxyl (-OH) and amine (-NH2) groups, which are abundantly present on the surfaces of materials like metal oxides (e.g., silicon oxide), glass, and various polymers. This reaction forms stable covalent urethane or urea linkages, respectively, effectively "grafting" the molecule onto the surface.

By grafting this compound, the surface is endowed with the characteristics of the nitrophenyl moiety. The presence of the polar nitro group is expected to increase the surface energy and polarity, thereby altering its interaction with liquids and other materials. nih.gov This modification can be used to control the interfacial properties in composites, sensors, or electronic devices.

Table 1: Predicted Effects of Grafting this compound on Surface Properties

| Surface Property | Change After Grafting | Rationale |

| Wettability | Decrease in water contact angle (more hydrophilic) | Introduction of the polar nitro (-NO₂) group increases surface polarity. |

| Surface Energy | Increase | Polar functional groups generally lead to higher surface energy. nih.gov |

| Chemical Reactivity | Enhanced | The exposed nitro group can be chemically reduced to an amine, providing a reactive site for further functionalization. numberanalytics.com |

| Adhesion | Potentially improved to polar polymers/adhesives | Increased surface polarity can enhance bonding with other polar materials through dipole-dipole interactions. |

Development of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate, offering precise control over surface properties at the nanoscale. nih.gov While organosilanes and phosphonates are commonly used for creating SAMs on silicon oxide, isocyanates can also serve as effective anchor groups on appropriate substrates. researchgate.netprinceton.eduresearchgate.net

In the formation of a SAM using this compound, the isocyanate group would act as the reactive headgroup, binding to a surface rich in hydroxyl or amine functionalities. The nitrophenyl body of the molecule would then orient away from the surface. Intermolecular π-π stacking interactions between the aromatic rings would drive the ordering of the molecules into a dense, uniform layer. The resulting SAM would present a surface terminated by nitro groups, which could be used to tune the work function of electrodes or to act as a platform for sensing nitroaromatic compounds through molecular recognition. mdpi.comresearchgate.net

Design of Responsive Materials and Smart Polymers (e.g., Photo- and Thermo-responsive)

Smart polymers, which change their properties in response to external stimuli, are at the forefront of advanced materials research. nih.gov The functional groups on this compound make it a promising monomer for designing both photo- and thermo-responsive polymers.

The incorporation of this molecule into a polymer is readily achieved via the isocyanate group, which can react with comonomers containing hydroxyl or amine groups to form polyurethanes or polyureas. nih.govutwente.nlresearchgate.net

Photo-responsive Behavior The key to the photo-responsiveness lies in the ortho-nitrobenzyl moiety present in the molecule's structure. Ortho-nitrobenzyl esters and ethers are well-documented photolabile groups that can be cleaved upon irradiation with UV light (typically in the 300–365 nm range). mdpi.comupenn.edu The process involves an intramolecular hydrogen abstraction by the excited nitro group, leading to a rearrangement and subsequent cleavage of the molecule. mdpi.comrsc.orgchempedia.info

When this compound is incorporated into a polymer backbone, the ortho-nitro-methoxy arrangement can function as a photocleavable unit. Exposure to UV light could trigger the scission of the polymer chain at these points, leading to controlled photodegradation. nih.gov This property is highly desirable for applications such as photoresists in microlithography, or for creating "on-demand" degradable materials and drug delivery systems where the release of a payload is triggered by light. mdpi.comnih.gov

Thermo-responsive Behavior Thermo-responsive polymers exhibit a change in solubility in a solvent at a specific temperature, known as a critical solution temperature. rsc.org This behavior is governed by a delicate balance of hydrophilic (e.g., hydrogen bonding) and hydrophobic interactions between the polymer and the solvent. nih.govresearchgate.net Polymers can exhibit a Lower Critical Solution Temperature (LCST), where they are soluble at low temperatures and precipitate upon heating, or an Upper Critical Solution Temperature (UCST), showing the opposite behavior. rsc.orgpolimi.it

Table 2: Potential Stimuli-Responsive Behavior of Polymers Incorporating this compound

| Stimulus | Proposed Molecular Mechanism | Macroscopic Material Response | Potential Application |

| UV Light | Photocleavage of the ortho-nitroaromatic linkage within the polymer chain. mdpi.comnih.gov | Polymer degradation, loss of mechanical integrity, or release of encapsulated molecules. | Photo-degradable plastics, patterned photoresists, light-triggered drug delivery. |

| Temperature | Shift in the hydrophilic/hydrophobic balance, disrupting polymer-solvent hydrogen bonds. nih.govresearchgate.net | Reversible phase transition (sol-gel transition or precipitation) at a critical temperature (LCST/UCST). | Injectable hydrogels for drug delivery, smart coatings, sensors. |

Advanced Catalytic Systems Incorporating this compound Derivatives

While nitroaromatic compounds are commonly used as substrates in catalytic reduction reactions, tandfonline.comrsc.orgacs.org their derivatives can be strategically employed as components of advanced catalytic systems, such as ligands for metal catalysts. The functional groups of this compound offer pathways to synthesize such catalytic derivatives.

A primary strategy involves the chemical modification of the nitro group. The nitro group can be selectively reduced to an amine (-NH₂) using established catalytic hydrogenation methods. numberanalytics.com This transformation yields a new molecule, 1-amino-2-methoxy-4-isocyanatobenzene (or a protected version thereof). This resulting aromatic diamine derivative, with its amine and methoxy groups, can act as a bidentate ligand, coordinating with transition metal ions to form stable metal complexes. nih.gov The electronic properties of such a ligand, modulated by the electron-donating methoxy group, would influence the catalytic activity and selectivity of the metal center.

Alternatively, the isocyanate group can be used as a handle to attach the molecule to a larger structure, such as a polymer support or another ligand framework, thereby immobilizing the functional nitroaromatic moiety within a catalytic system. The resulting materials could serve as heterogeneous catalysts, which are easily recoverable from reaction mixtures. tandfonline.com For instance, metal nanoclusters protected by ligands containing nitroaromatic groups could exhibit unique catalytic activities, where the ligand itself plays a role in substrate interaction. doi.org

Table 3: Potential Roles of Functional Groups in Catalyst Derivatization

| Functional Group | Potential Role in Catalyst Derivative | Example Transformation |

| Nitro (-NO₂) Group | Precursor to a coordinating group. | Catalytic reduction to an amine (-NH₂) to create a ligand site. numberanalytics.com |

| Isocyanate (-NCO) Group | Anchor to a support or linker to another catalytic moiety. | Reaction with a hydroxyl-functionalized polymer or silica (B1680970) gel to create a heterogeneous catalyst. |

| Methoxy (-OCH₃) Group | Modulator of electronic properties; potential coordination site. | Acts as an electron-donating group to tune the electron density of the metal center in a final complex. |

| Aromatic Ring | Provides structural rigidity and π-system for electronic interactions. | Can engage in π-π stacking with substrates or other parts of the catalytic system. |

Conclusion and Future Research Trajectories

Summary of Key Advancements in the Chemistry of 1-Isocyanato-2-methoxy-4-nitrobenzene

Currently, there is a notable lack of specific research advancements directly focused on this compound. Advancements in the broader field of isocyanate chemistry, however, suggest potential pathways for its synthesis and application. For instance, progress in phosgenation and phosgene-free synthetic routes for isocyanates could be adapted for the synthesis of this molecule. The strategic placement of the methoxy (B1213986) and nitro groups on the benzene (B151609) ring suggests it could be a valuable intermediate in the synthesis of complex organic molecules, though specific examples are yet to be reported in the literature.

Identification of Remaining Challenges and Knowledge Gaps

The primary challenge concerning this compound is the significant knowledge gap regarding its fundamental chemical and physical properties. The lack of available data presents a substantial barrier to its potential application and further research.

Key Knowledge Gaps:

| Area of Uncertainty | Specific Information Lacking |

| Synthesis | Optimized and scalable synthetic routes are not established. |

| Reactivity | Detailed reactivity profiles with various nucleophiles are unknown. |

| Spectroscopic Data | Comprehensive spectroscopic data (NMR, IR, MS) is not readily available. |

| Physical Properties | Melting point, boiling point, and solubility data are not documented. |

| Material Applications | No specific applications in materials science have been explored. |

Promising Avenues for Future Synthetic Methodologies Development

Future research could focus on developing efficient and safe synthetic methodologies for this compound. Exploring phosgene-free routes, such as the Curtius, Hofmann, or Lossen rearrangement of corresponding carboxylic acids, acyl azides, or hydroxamic acids, would be a significant step forward. Additionally, optimizing existing phosgenation methods on a laboratory scale could provide a reliable source of the compound for further studies.

Emerging Research Directions in Reactivity and Mechanistic Studies

A crucial area for future research is the detailed investigation of the reactivity of the isocyanate group in this compound. The electron-withdrawing nature of the nitro group is expected to enhance the electrophilicity of the isocyanate carbon, potentially leading to unique reactivity. Mechanistic studies on its reactions with various nucleophiles, such as alcohols, amines, and thiols, would provide valuable insights into its synthetic utility.

Potential for Novel Advanced Materials Applications and Design Principles

The structure of this compound suggests its potential as a building block for novel advanced materials. The isocyanate group can readily form urethane (B1682113) or urea (B33335) linkages, which are fundamental to the structure of polyurethanes and polyureas. The presence of the nitro group could impart specific properties, such as thermal stability or nonlinear optical activity, to the resulting polymers. Future design principles could involve incorporating this molecule into copolymers to tailor material properties for specific applications, such as high-performance coatings, adhesives, or specialized optical materials.

Integration of Artificial Intelligence and Machine Learning in Isocyanate Chemistry Research

Predictive Modeling: Machine learning algorithms can predict the properties and reactivity of this compound based on its structure, even without extensive experimental data. pharmafeatures.com This can help in screening potential applications and prioritizing experimental work.

Synthesis Planning: AI tools can assist in designing optimal synthetic routes by analyzing vast databases of chemical reactions. pharmafeatures.com This could lead to the discovery of more efficient and sustainable methods for producing this compound.

Material Discovery: Generative AI models can explore vast chemical spaces to design new polymers and materials incorporating this compound with desired properties. profwurzer.com This accelerates the discovery of novel materials for various applications. renewablematter.eu

Autonomous Experimentation: The integration of AI with robotic platforms, such as the 'RoboChem' system, can automate the synthesis and optimization of reactions involving this isocyanate, leading to faster and more efficient research cycles. specialchem.com

The collaboration between chemical expertise and advanced AI technologies, as seen in partnerships between companies like DuPont and Microsoft for polyurethane development, highlights the transformative potential of AI in creating customized chemical products. profwurzer.com

Q & A

Q. What steps ensure reproducibility in synthetic procedures for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。